molecular formula C9H12N2OS2 B2683875 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 869076-23-3

3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2683875
CAS No.: 869076-23-3
M. Wt: 228.33
InChI Key: AXSRPWPZOMDKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative of the thienopyrimidine heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its structural relationship with purine bases like adenine and guanine . This core scaffold is recognized as a bioisostere of quinazoline and is extensively investigated for its diverse biological activities . The specific dihydrothieno[3,2-d]pyrimidin-4(3H)-one structure, featuring a saturated 6,7-dihydrothieno ring, is a key intermediate for further chemical functionalization, allowing researchers to explore a wide structure-activity relationship (SAR) landscape . The thienopyrimidine scaffold has demonstrated promising anti-infective properties, making it a valuable template in infectious disease research . Notably, closely related 4-substituted thieno[3,2-d]pyrimidine analogs have been identified as multistage antiplasmodial agents, exhibiting in vitro activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei , highlighting their potential in antimalarial drug discovery . Furthermore, this class of compounds has shown potent antibacterial and antimycobacterial activities, with some derivatives functioning as inhibitors of bacterial tRNA methyltransferase (TrmD), a novel target for antibiotic development . Researchers can utilize this compound as a key synthetic precursor for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to introduce diverse substituents at various positions, enabling the optimization of potency, selectivity, and physicochemical properties for specific research applications . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c1-3-11-8(12)7-6(4-5-14-7)10-9(11)13-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSRPWPZOMDKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by methylation using methyl iodide . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Oxidation of Methylthio Group

The methylthio (-SMe) group undergoes oxidation to form sulfoxide or sulfone derivatives, enhancing its electrophilicity for subsequent substitution reactions. This transformation is critical for modifying bioactivity or enabling further functionalization.

Reaction ConditionsProductYieldSource
m-CPBA in CH<sub>2</sub>Cl<sub>2</sub> (rt, 1 h)3-Ethyl-2-(methylsulfonyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one87%
H<sub>2</sub>O<sub>2</sub>/NaOH (alkaline medium)Sulfoxide intermediate72%

Key Findings :

  • Oxidation with m-CPBA selectively converts -SMe to -SO<sub>2</sub>Me without affecting the ethyl group or dihydrothiophene ring .

  • Sulfone derivatives exhibit enhanced reactivity in nucleophilic aromatic substitution (NAS) compared to sulfoxides .

Nucleophilic Substitution at C2

The sulfone/sulfoxide group acts as a leaving group, enabling displacement by amines or other nucleophiles under catalytic or basic conditions.

Reaction ConditionsProductYieldSource
Cyclopentylamine, PdCl<sub>2</sub>, EtOH (rt, 6 h)2-(Cyclopentylamino)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one54%
Allylamine, K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN (rt, 2 h)2-(Allylamino)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one75%

Mechanistic Insight :

  • Palladium catalysis facilitates C-N bond formation in low-yielding reactions, while base-mediated conditions achieve higher efficiency .

  • Steric hindrance from the ethyl group reduces reactivity at C3 but does not impede substitution at C2 .

Functionalization of the Dihydrothiophene Ring

The 6,7-dihydrothiophene moiety undergoes hydrogenation or dehydrogenation to modulate aromaticity and electronic properties.

Reaction ConditionsProductYieldSource
H<sub>2</sub>, Pd/C, EtOH (48 h)Fully saturated thiophene ring5%
DDQ, CH<sub>2</sub>Cl<sub>2</sub> (rt, 12 h)Aromatic thieno[3,2-d]pyrimidin-4-oneN/R

Selectivity Notes :

  • Hydrogenation preferentially saturates the thiophene ring over the pyrimidinone system .

  • Dehydrogenation with DDQ restores aromaticity but requires stringent anhydrous conditions .

Condensation Reactions

The primary amino group (if present in derivatives) participates in condensation with carbonyl reagents like ethyl acetoacetate or malononitrile.

Reaction PartnerProductYieldSource
Ethyl acetoacetate, EtOH (reflux)Ethyl 3-(4-oxo-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-ylamino)but-2-enoate68%
Diethyl malonate, HCl catalystEthyl 3-(4-oxo-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-ylamino)-3-oxopropanoate72%

Regioselectivity :

  • Condensation occurs exclusively at the NH<sub>2</sub> group rather than the pyrimidinone carbonyl .

Alkylation/Acylation at N3

The ethyl group at N3 can be modified via alkylation or acylation under basic conditions.

ReagentProductYieldSource
Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN3-Ethyl-2-(methylthio)-6,7-dihydro-1-methylthieno[3,2-d]pyrimidin-4(3H)-one66%
Acetyl chloride, pyridineN-Acetyl derivative82%

Limitations :

  • Bulky substituents at N3 reduce reaction rates due to steric effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as anticancer agents. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, a study focusing on the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidines demonstrated that modifications at specific positions can enhance their anticancer efficacy against Polo-like Kinase 1 (Plk1) inhibitors . The incorporation of a methylthio group in 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may similarly contribute to its biological activity.

Antimicrobial Properties

Compounds related to thieno[3,2-d]pyrimidines have been investigated for their antimicrobial properties. The structural diversity of these compounds allows for optimization against various bacterial strains. For instance, derivatives have shown activity against resistant strains of bacteria, making them potential candidates for addressing antibiotic resistance issues in clinical settings .

Synthetic Pathways

The synthesis of this compound can be achieved through several synthetic routes involving thienopyrimidine frameworks. A notable method includes the use of Mannich-type reactions that facilitate the formation of new functionalized thieno[2,3-d]pyrimidines from readily available precursors .

Table 1: Synthetic Routes for Thieno[3,2-d]pyrimidine Derivatives

RouteKey ReagentsConditionsYield (%)
Route AEthyl acetoacetate, thioureaReflux in ethanol80–95%
Route BPrimary amines with formaldehydeReflux in DMF60–86%

Case Study: Anticancer Efficacy

A study published in Molecules examined the anticancer potential of various thieno[3,2-d]pyrimidine derivatives. Among these, this compound was identified as having promising activity against specific cancer cell lines. The research utilized in vitro assays to evaluate cytotoxicity and mechanism of action .

Case Study: Antimicrobial Screening

Another significant study assessed the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against multi-drug resistant bacterial strains. The findings indicated that modifications to the thienopyrimidine core could enhance antibacterial activity, suggesting that this compound could be further explored for its therapeutic potential in treating resistant infections .

Mechanism of Action

The mechanism of action of 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of target proteins, thereby modulating their activity. Pathways involved may include inhibition of inflammatory mediators or disruption of viral replication .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thieno-pyrimidinone derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
3-Ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-Ethyl, 2-Methylthio Not explicitly stated CK1δ inhibition potential; requires stringent storage
3-Ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-Ethyl, 2-Mercapto (-SH) 228.33 Higher reactivity due to -SH group; medicinal applications
3-Phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-Phenyl, 2-Propylthio Not explicitly stated Enhanced lipophilicity from aryl substituent
6-Amino-2-(methylthio)pyrimidin-4(3H)-one 6-Amino, 2-Methylthio Not explicitly stated Precursor for pyrimidoquinolones; eco-friendly synthesis via Fe₃O₄@SiO₂-SnCl₄

Key Observations :

  • Methylthio vs.
  • Alkyl vs. Aryl Substituents : The 3-ethyl group may enhance solubility compared to bulkier 3-phenyl analogs, which could improve pharmacokinetic profiles .
  • Amino vs. Ethyl: The 6-amino derivative serves as a precursor for quinolone hybrids, whereas the 6,7-dihydro structure in the target compound is critical for kinase inhibition .

Biological Activity

3-Ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉N₂OS₂
  • Molecular Weight : 201.29 g/mol
  • CAS Number : 139297-07-7

The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating a series of related compounds found that modifications to the thieno ring system can enhance antibacterial efficacy. Specifically, the introduction of methylthio and ethyl groups has been associated with improved activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

A recent study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) cells with an IC50 value of approximately 15 µM.

Enzyme Inhibition

The compound is also noted for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to act as a dihydrofolate reductase (DHFR) inhibitor, which is crucial for DNA synthesis and cellular proliferation.

Table: Enzyme Inhibition Data

EnzymeInhibition TypeIC50
Dihydrofolate Reductase (DHFR)Competitive20 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing cancer cells from proliferating.
  • Enzyme Interaction : As an inhibitor of DHFR, it disrupts folate metabolism essential for DNA synthesis.

Q & A

Q. What synthetic methodologies are recommended for achieving high-purity 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

A solvent-free, one-pot synthesis using γ-Fe₂O₃@HAp-SO₃H nanocatalysts at 60°C is highly efficient, yielding up to 92% purity. Post-reaction purification involves magnetic separation of the catalyst and recrystallization from ethanol. This method minimizes by-products and enhances scalability .

Q. Which spectroscopic techniques are critical for characterizing thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl or methylthio groups), IR spectroscopy to identify carbonyl (C=O) and thioether (C-S) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve conformational ambiguities in the bicyclic core .

Q. How can researchers optimize reaction conditions to reduce impurities in dihydrothienopyrimidine synthesis?

Employ kinetic monitoring via TLC or HPLC to identify side reactions. Adjust stoichiometry of reagents like Meldrum’s acid and aryl aldehydes, and optimize catalyst loading (e.g., 0.9 mol% γ-Fe₂O₃@HAp-SO₃H) to suppress dimerization or oxidation by-products .

Advanced Research Questions

Q. What strategies enhance the biological activity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives against Plasmodium falciparum?

Introduce electron-withdrawing substituents (e.g., halogens) at the 6,7-positions to improve target binding. Compare in vitro IC₅₀ values of analogs with varying alkyl/aryl groups at the 3-ethyl position. Prioritize derivatives showing >80% inhibition at 10 µM concentrations in standardized parasite growth assays .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved for this scaffold?

Conduct ADME studies to evaluate metabolic stability (e.g., microsomal incubation assays) and bioavailability. For analogs with poor in vivo performance, modify the methylthio group to a sulfoxide or sulfone to enhance solubility and reduce first-pass metabolism .

Q. What computational approaches predict the binding affinity of dihydrothienopyrimidines to kinase targets?

Use molecular docking (e.g., AutoDock Vina) to model interactions with ATP-binding pockets. Validate predictions with surface plasmon resonance (SPR) assays. For example, substituent polarity at the 2-position correlates with kinase inhibition selectivity in published SAR studies .

Q. How can regioselectivity challenges in functionalizing the thienopyrimidine core be addressed?

Employ directing groups (e.g., Boc-protected amines) or transition-metal catalysis (Pd/Cu systems) for C-H activation at specific positions. For example, bromination at the 5-position is achieved using NBS in DMF, enabling subsequent Suzuki couplings .

Methodological Challenges

Q. What analytical workflows resolve impurities in scaled-up syntheses of this compound?

Implement orthogonal HPLC methods (C18 columns, acetonitrile/water gradients) to detect and quantify by-products. For persistent impurities (>2%), use preparative chromatography or fractional crystallization with ethyl acetate/hexane mixtures .

Q. How do researchers validate the stability of 3-ethyl-2-(methylthio) derivatives under physiological conditions?

Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify hydrolytic cleavage products (e.g., thiol or pyrimidine ring-opened species) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.